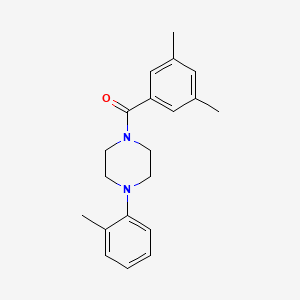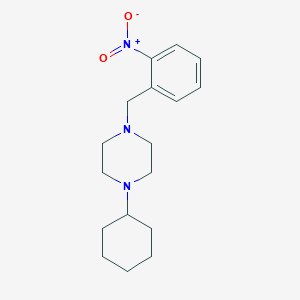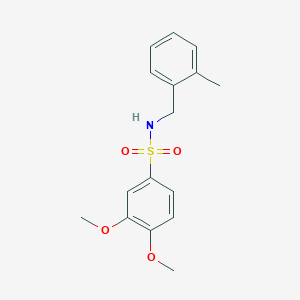
1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine, also known as DMPP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DMPP has been shown to possess unique properties that make it an attractive candidate for various research applications.
科学的研究の応用
1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role as a selective agonist for the sigma-1 receptor. The sigma-1 receptor is a protein that is found in the central nervous system and has been implicated in various physiological processes, including pain perception, memory formation, and drug addiction. 1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine has been shown to activate the sigma-1 receptor, which may have potential therapeutic applications for various neurological disorders.
作用機序
The mechanism of action of 1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine is not fully understood, but it is believed to involve the activation of the sigma-1 receptor. This receptor is involved in the regulation of various ion channels and signaling pathways in the brain, which may be responsible for the physiological effects of 1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine.
Biochemical and Physiological Effects:
1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine has been shown to have various biochemical and physiological effects, particularly on the central nervous system. It has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play a key role in mood regulation and reward processing. 1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine has also been shown to have analgesic effects, reducing pain perception in animal models.
実験室実験の利点と制限
1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have a high degree of selectivity for the sigma-1 receptor, which makes it a useful tool for studying the physiological effects of this receptor. However, 1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine also has some limitations, such as its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on 1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential therapeutic applications for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine may also have potential applications in the field of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine and its effects on various signaling pathways in the brain.
合成法
The synthesis of 1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine involves the reaction of 3,5-dimethylbenzoyl chloride with 2-methylphenylpiperazine in the presence of a base catalyst. This reaction results in the formation of 1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine as a white solid, which can be purified through recrystallization.
特性
IUPAC Name |
(3,5-dimethylphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15-12-16(2)14-18(13-15)20(23)22-10-8-21(9-11-22)19-7-5-4-6-17(19)3/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUVQTMWXBUAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B5802585.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide](/img/structure/B5802589.png)

![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5802602.png)
![ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5802610.png)



![ethyl 2-[(methoxycarbonyl)amino]benzoate](/img/structure/B5802635.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5802643.png)
![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)